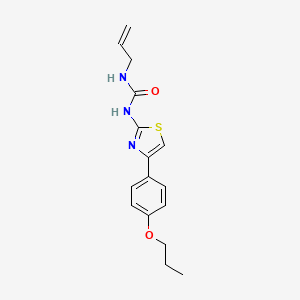

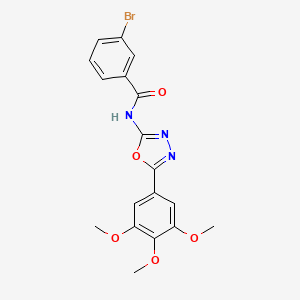

![molecular formula C17H17ClN2O4S B2889856 (E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate CAS No. 338967-27-4](/img/structure/B2889856.png)

(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate” is an organic compound containing a pyridine ring, a benzene ring, a sulfonyl group, and a butanoate group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring attached to a benzene ring via a sulfonyl group, and a butanoate group attached via a double bond . The “(E)” in the name indicates the geometry around the double bond .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might exhibit polarity due to the presence of the sulfonyl group, and its solubility could be influenced by the butanoate group .Wissenschaftliche Forschungsanwendungen

Molecular Complex Reactions

- Reactivity with Amines : Molecular complexes like 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine are known for their ability to undergo reactions with amines, leading to products like aminodinitrobutadienes. This showcases the potential of pyridin-3-yl components in synthesizing complex organic compounds with applications in material science and organic synthesis (Efremova et al., 2004).

Drug Synthesis and Discovery

- Piperidines and Pyrrolizidines Synthesis : Research involving the synthesis of piperidines and pyrrolizidines from acetylenic sulfones demonstrates the versatility of compounds containing sulfonyl and pyridin-3-yl groups in creating bioactive molecules. These findings are relevant for the development of pharmaceuticals and therapeutic agents (Back & Nakajima, 2000).

Analytical Chemistry and ELISA Development

- Antibiotics Detection : The development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples illustrates the application of pyridin-3-yl and sulfonyl functional groups in creating selective and sensitive analytical methods. This approach is significant for food safety and pharmaceutical analysis (Adrián et al., 2009).

Encapsulation and Drug Delivery

- Lipophilic Derivative Encapsulation : The use of metalla-cages for encapsulating lipophilic pyrenyl derivatives, including those with sulfonyl moieties, demonstrates an innovative approach to drug delivery. This research highlights the potential for designing new drug delivery systems that improve the solubility and efficacy of hydrophobic drugs (Mattsson et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E)-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]methylideneamino] 3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-12(2)9-17(21)24-20-11-13-3-8-16(19-10-13)25(22,23)15-6-4-14(18)5-7-15/h3-8,10-12H,9H2,1-2H3/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOBPMDVMHKOSF-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)ON=CC1=CN=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O/N=C/C1=CN=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

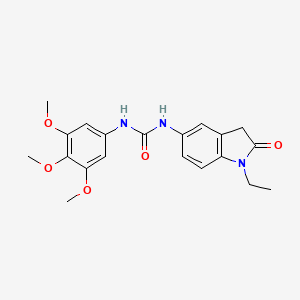

![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2889774.png)

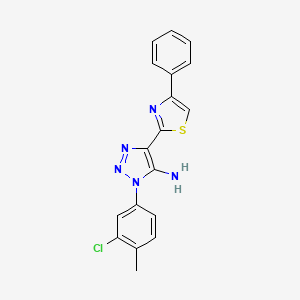

![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)

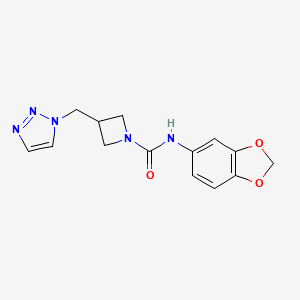

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)